
n-(4-Methoxy-2-methylphenyl)benzamide
Overview
Description
N-(4-Methoxy-2-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-methoxy-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-2-methylphenyl)benzamide typically involves the reaction of 4-methoxy-2-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methoxy-2-methylaniline+Benzoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxy-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of N-(4-methoxy-2-methylphenyl)amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
- Building Block in Organic Synthesis N-(4-Methoxy-2-methylphenyl)benzamide is used as a building block in the synthesis of more complex organic molecules.
- Enzyme Inhibition and Protein-Ligand Interactions The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Reactivity and Synthesis
- Synthesis of Benzamide Derivatives this compound is a crucial intermediate in synthesizing various benzamide derivatives. Its preparation typically involves bromination to introduce a bromine atom to the benzene ring, followed by amidation, where the brominated benzene derivative reacts with 4-methoxy-2-methylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
- Organic Reactions The chemical reactivity of 4-methoxy-N-(2-methylphenyl)benzamide can be explored through various organic reactions typical for amides and aromatic compounds.
Separation Techniques
- HPLC Analysis N-(4-amino-5-methoxy-2-methylphenyl)benzamide can be analyzed using reverse phase (RP) HPLC with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, formic acid can replace phosphoric acid .
Medical Applications
- PET Imaging Probe for Melanoma A novel probe, 4- 11C-methoxy N-(2-diethylaminoethyl) benzamide (4- 11C-MBZA), has been developed as a PET imaging probe to target melanoma . Preclinical evaluations demonstrate the clinical potential of this probe to selectively target melanoma .
- Anticancer Activity Research has demonstrated that 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide exhibits cytotoxic effects against various cancer cell lines, including small cell lung cancer (SCLC) cells. The compound's efficacy is linked to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and methyl groups on the aromatic ring can influence its binding affinity and specificity towards these targets. The amide group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
N-(4-Methoxy-2-methylphenyl)benzamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)benzamide: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
N-(2-Methylphenyl)benzamide: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
N-(4-Methoxy-2-nitrophenyl)benzamide:
The uniqueness of this compound lies in the combination of the methoxy and methyl groups, which can provide a balance of properties that are beneficial for specific applications.
Biological Activity
n-(4-Methoxy-2-methylphenyl)benzamide, also known as 2-MMB, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of cardiology and oncology. This article examines the biological activity of 2-MMB, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula . Its structure consists of a benzamide moiety substituted with a methoxy and a methyl group, which may influence its biological interactions and pharmacokinetics.
Research indicates that 2-MMB exhibits significant effects on cardiac electrophysiology. A study involving zebrafish models demonstrated that 2-MMB can suppress long QT syndrome (LQTS) by shortening ventricular action potential durations (APDs). This was confirmed through optical mapping techniques, which showed that treatment with 2-MMB effectively rescued the LQT phenotype in zebrafish embryos .
Table 1: Summary of Biological Activities of this compound
Anticancer Activity
The anticancer properties of 2-MMB have been explored in various studies. It has shown promise as an inducer of apoptosis in several cancer cell lines, including those derived from breast and leukemia cancers. The compound's effectiveness is often evaluated using IC50 values, which measure the concentration required to inhibit cell growth by 50%.
Table 2: IC50 Values for this compound in Cancer Cell Lines
Case Studies
-
Zebrafish Model for Cardiac Research :
In a high-throughput screening of small molecules, 2-MMB was identified as a compound capable of rescuing zebrafish embryos from LQTS. The study involved treating embryos with varying concentrations of 2-MMB and assessing the resultant cardiac function through visual scoring at different developmental stages . -
Cytotoxicity Assessment :
In vitro studies have demonstrated that 2-MMB induces apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. Flow cytometry analysis revealed dose-dependent increases in apoptotic cells upon treatment with the compound .
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-10-13(18-2)8-9-14(11)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBUOPRIPCNQSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297354 | |
Record name | n-(4-methoxy-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61495-08-7 | |
Record name | NSC115688 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-methoxy-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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